3-Bromo-4-(4-iodophenoxy)-phenylamine
Overview
Description
3-Bromo-4-(4-iodophenoxy)-phenylamine is an organic compound that features both bromine and iodine substituents on a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-iodophenoxy)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and iodination of phenylamine derivatives. The reaction conditions often require the use of bromine and iodine sources in the presence of catalysts or under specific temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-iodophenoxy)-phenylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylamine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-(4-iodophenoxy)-phenylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It serves as a probe in biochemical studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-iodophenoxy)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-iodobenzene: A simpler compound with similar halogen substituents but lacking the phenylamine group.
3-Bromo-4-(4-iodophenoxy)benzonitrile: Another compound with similar halogen substituents but with a nitrile group instead of an amine.
Uniqueness
3-Bromo-4-(4-iodophenoxy)-phenylamine is unique due to the presence of both bromine and iodine atoms on a phenylamine structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-bromo-4-(4-iodophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrINO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSYQDABJKGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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